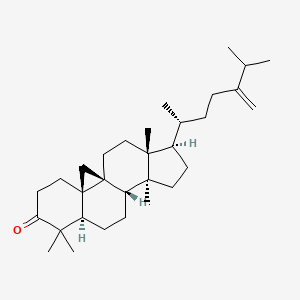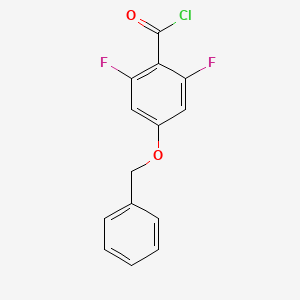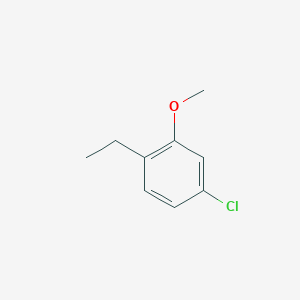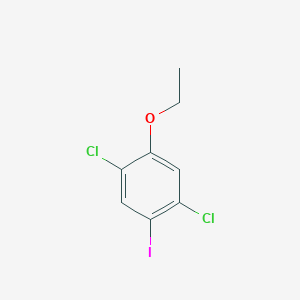
1,4-Dichloro-2-ethoxy-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C8H7Cl2IO and a molecular weight of 316.95 g/mol It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and iodine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of low-carbon-chain fatty acids as solvents and diazotization reactions. For example, 1,3-dichloro-5-ethoxy-2-iodobenzene can be prepared by diazotizing sodium nitrite dissolved in sulfuric acid, followed by the addition of potassium iodide solution .
化学反应分析
Types of Reactions: 1,4-Dichloro-2-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation, while the iodine substituent can be reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids, while reduction of the iodine substituent can produce deiodinated derivatives.
科学研究应用
1,4-Dichloro-2-ethoxy-5-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,4-Dichloro-2-ethoxy-5-iodobenzene exerts its effects involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,3-Dichloro-4-iodobenzene: Similar in structure but lacks the ethoxy group.
2,4-Dichloroiodobenzene: Another related compound with different substitution patterns.
Uniqueness: 1,4-Dichloro-2-ethoxy-5-iodobenzene is unique due to the presence of both chlorine and iodine substituents along with an ethoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H7Cl2IO |
|---|---|
分子量 |
316.95 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4H,2H2,1H3 |
InChI 键 |
NJMOLUHCJOXOFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


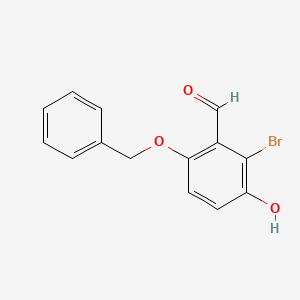

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

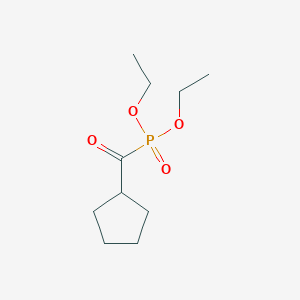
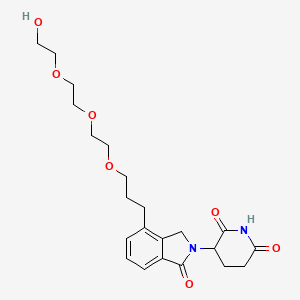
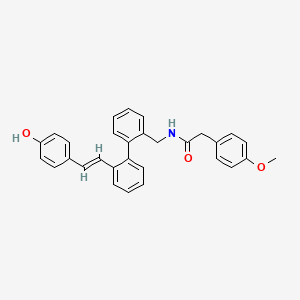

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
